molecular formula C15H16Cl2N4O B2614107 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one CAS No. 1798538-07-4

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one

Cat. No.: B2614107
CAS No.: 1798538-07-4
M. Wt: 339.22
InChI Key: FBFWMMTVSOAJAP-UHFFFAOYSA-N
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Description

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one is a useful research compound. Its molecular formula is C15H16Cl2N4O and its molecular weight is 339.22. The purity is usually 95%.
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Biological Activity

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one is a synthetic compound that combines a triazole ring, a pyrrolidine ring, and a dichlorophenyl moiety. This unique structure suggests potential biological activities that warrant exploration in medicinal chemistry and pharmacology.

Chemical Structure

The compound can be represented as follows:

Chemical Structure C15H16Cl2N4O\text{Chemical Structure }\text{C}_{15}\text{H}_{16}\text{Cl}_2\text{N}_4\text{O}

The biological activity of this compound is primarily attributed to its structural components:

  • Triazole Ring : This moiety is known for its ability to form hydrogen bonds and hydrophobic interactions with various biological targets, enhancing binding affinity.
  • Pyrrolidine Ring : It contributes to the compound's stability and specificity in targeting proteins.
  • Dichlorophenyl Moiety : This part of the molecule may influence the compound's reactivity and overall biological activity.

Biological Activity

Research indicates that the compound exhibits various biological activities, including:

Antimicrobial Activity

Studies have shown that compounds containing triazole and pyrrolidine rings demonstrate significant antimicrobial properties. For instance:

  • A related triazole derivative exhibited an MIC (Minimum Inhibitory Concentration) value of 3.125 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential compared to standard antibiotics like ciprofloxacin .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Triazole derivatives have been noted for their ability to inhibit cancer cell proliferation through various mechanisms:

  • In vitro studies revealed that certain triazole-containing compounds can induce apoptosis in cancer cells by activating apoptotic pathways and inhibiting cell cycle progression .

Neuropharmacological Effects

The pyrrolidine structure is often associated with neuroactive properties. Compounds similar to this compound have been studied for their effects on dopamine receptors:

  • Research indicates that modifications in the pyrrolidine structure can enhance selectivity towards dopamine D3 receptors, which are implicated in various neurological disorders .

Case Studies

Several case studies highlight the biological activity of similar compounds:

StudyCompoundActivityFindings
Triazole DerivativeAnticancerInduced apoptosis in cancer cell lines.
Pyrrole-Based CompoundAntimicrobialMIC of 3.125 μg/mL against Staphylococcus aureus.
Dopamine D3 AgonistNeuropharmacologicalEnhanced selectivity and reduced side effects in animal models.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N4O/c16-13-3-1-11(9-14(13)17)2-4-15(22)20-7-5-12(10-20)21-8-6-18-19-21/h1,3,6,8-9,12H,2,4-5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFWMMTVSOAJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)CCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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